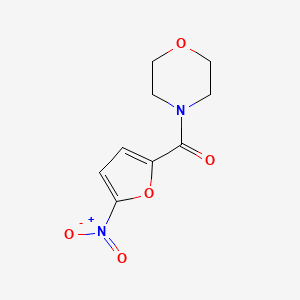
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It is a psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy. However, in recent years, BZP has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in animals and humans. It also has an effect on the gastrointestinal system, causing nausea and vomiting. Long-term use of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been associated with liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost compared to other psychoactive compounds. However, 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has limitations as a research tool, as its psychoactive effects can interfere with the interpretation of results. Additionally, its potential for abuse and toxicity must be carefully considered.
Orientations Futures
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the efficacy and safety of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine in this context. Another area of research is the development of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine analogs with improved therapeutic properties and reduced side effects. Additionally, the potential neuroprotective effects of 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine should be explored, as it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine can be synthesized by reacting 2-bromobenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine as a white crystalline powder with a melting point of 240-242°C.
Applications De Recherche Scientifique
1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has anxiolytic, anti-depressant, and anti-psychotic effects. It has also been found to improve cognitive function and memory in animal models. Furthermore, 1-(2-bromobenzyl)-4-(4-methylbenzyl)piperazine has been explored as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISZBFXNNQEKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-(4-methylbenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
